2-((1H-Indol-3-yl)methylene)-N-phenylhydrazinecarbothioamide
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Overview
Description
2-((1H-Indol-3-yl)methylene)-N-phenylhydrazinecarbothioamide is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-Indol-3-yl)methylene)-N-phenylhydrazinecarbothioamide typically involves the condensation of indole-3-carbaldehyde with N-phenylhydrazinecarbothioamide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((1H-Indol-3-yl)methylene)-N-phenylhydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .
Scientific Research Applications
2-((1H-Indol-3-yl)methylene)-N-phenylhydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((1H-Indol-3-yl)methylene)-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde: A precursor in the synthesis of the compound.
N-phenylhydrazinecarbothioamide: Another precursor used in the synthesis.
Other Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-butyric acid share structural similarities.
Uniqueness
2-((1H-Indol-3-yl)methylene)-N-phenylhydrazinecarbothioamide is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
7274-93-3 |
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Molecular Formula |
C16H14N4S |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
1-[(E)-1H-indol-3-ylmethylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C16H14N4S/c21-16(19-13-6-2-1-3-7-13)20-18-11-12-10-17-15-9-5-4-8-14(12)15/h1-11,17H,(H2,19,20,21)/b18-11+ |
InChI Key |
FMUWNGSZLDHRAS-WOJGMQOQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=S)N/N=C/C2=CNC3=CC=CC=C32 |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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